

# 2-Hydrazinylphenol CAS number and properties

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## Compound of Interest

Compound Name: **2-Hydrazinylphenol**

Cat. No.: **B8683941**

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## An In-depth Technical Guide to **2-Hydrazinylphenol**

This guide provides a comprehensive overview of **2-hydrazinylphenol**, a versatile organic compound with significant applications in research and drug development. It covers its chemical and physical properties, synthetic methodologies, key chemical reactions, and biological activities, with a focus on its role as a precursor for pharmacologically active molecules.

## Chemical and Physical Properties

**2-Hydrazinylphenol**, and its more common hydrochloride salt, possess distinct chemical and physical characteristics. The hydrochloride form is often preferred for its stability.

| Property  | Value  | Citation(s)         |
|---|--|---------------------|
| CAS Number  | 201684-14-2 (Free Base)                                    | <a href="#">[1]</a> |
| 23274-70-6 (Hydrochloride Salt)                                       | <a href="#">[2]</a> <a href="#">[3]</a>                    |                     |
| Molecular Formula   | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O (Free Base) | <a href="#">[1]</a> |
| C <sub>6</sub> H <sub>9</sub> CIN <sub>2</sub> O (Hydrochloride Salt) | <a href="#">[3]</a>  |                     |
| Molecular Weight  | 124.14 g/mol (Free Base)                                   | <a href="#">[1]</a> |
| 160.60 g/mol (Hydrochloride Salt)                                     | <a href="#">[3]</a>  |                     |
| IUPAC Name  | 2-hydrazinylphenol   | <a href="#">[1]</a> |
| 2-hydrazinylphenol;hydrochloride                                      | <a href="#">[3]</a>  |                     |

## Computed Electronic Properties of the Hydrochloride Salt

Density functional theory (DFT) studies have provided insights into the electronic structure of **2-hydrazinylphenol** hydrochloride, which is crucial for understanding its reactivity.

| Parameter         | Value (eV) | Citation(s)         |
|-------------------|------------|---------------------|
| HOMO              | -4.78      | <a href="#">[2]</a> |
| LUMO              | -0.32      | <a href="#">[2]</a> |
| Energy Gap        | 4.46       | <a href="#">[2]</a> |
| Chemical Hardness | 2.23       | <a href="#">[2]</a> |

## Synthesis and Experimental Protocols

Several synthetic routes have been documented for the preparation of **2-hydrazinylphenol**, typically resulting in its hydrochloride salt for improved stability and handling.

## Protocol 2.1: Synthesis from N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid

A documented method involves the reaction of a hydrazine-sulfonic acid precursor with ethanol and hydrochloric acid.

Methodology:

- N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid is heated with ethanol.
- Anhydrous hydrochloric acid (HCl) is introduced to protonate the hydrazine group, facilitating the formation of the hydrochloride salt.
- The reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization.
- Upon completion, the product, **2-hydrazinylphenol** hydrochloride, precipitates and is collected.<sup>[2]</sup>

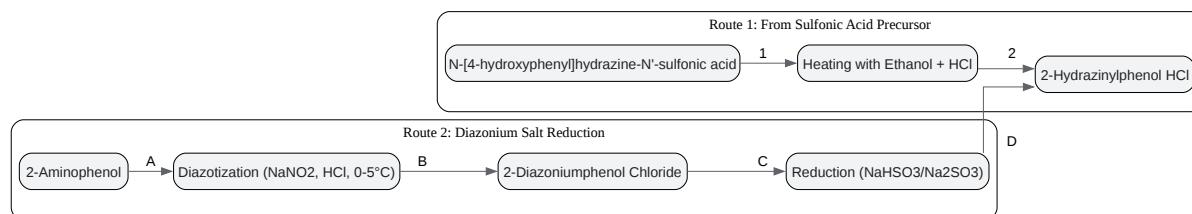
## Protocol 2.2: Synthesis via Reduction of 2-Diazoniumphenol Chloride

An alternative and often higher-yield method involves the diazotization of 2-aminophenol followed by reduction.

Methodology:

- Diazotization: 2-Aminophenol is dissolved in an acidic solution (HCl) and cooled to 0–5°C. An aqueous solution of sodium nitrite (NaNO<sub>2</sub>) is added dropwise to form the 2-diazoniumphenol chloride salt.<sup>[2]</sup>
- Reduction: The freshly prepared diazonium salt is then reduced using a mixture of sodium bisulfite and sodium sulfite (e.g., at a 3:1 molar ratio). The reaction is maintained at a pH of 5.8–6.1 and a temperature of 80–85°C for 60–90 minutes.<sup>[2]</sup>

- Precipitation: Concentrated HCl is added to the cooled reaction mixture to precipitate the final product, **2-hydrazinylphenol** hydrochloride.[2]



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Caption: Synthetic routes for **2-hydrazinylphenol** hydrochloride.

# Key Chemical Reactions: Hydrazone Formation

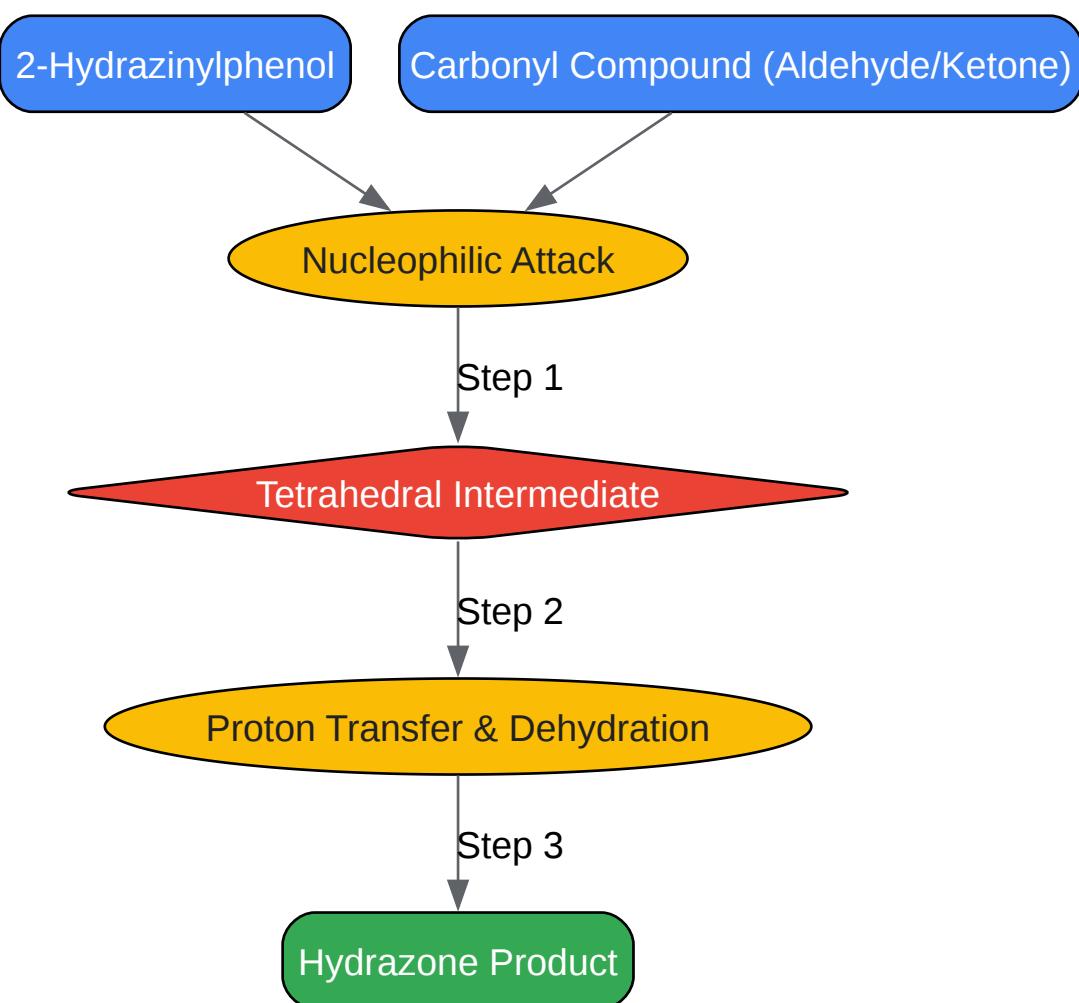
The hydrazine moiety in **2-hydrazinylphenol** is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone. This reaction is fundamental to its use in organic synthesis and the development of bioactive compounds.<sup>[2][4]</sup>

## Protocol 3.1: General Procedure for Hydrazone Synthesis

## Methodology:

- **2-Hydrazinylphenol** (or its hydrochloride salt) is dissolved in a suitable solvent, such as ethanol or methanol.
- An equimolar amount of the desired aldehyde or ketone is added to the solution.

- A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction, particularly the dehydration step.
- The mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
- The resulting hydrazone product often precipitates from the solution upon cooling or can be isolated by solvent evaporation and subsequent purification (e.g., recrystallization).



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Caption: General workflow for hydrazone formation.

# Biological Activity and Applications in Drug Development

**2-Hydrazinylphenol** serves as a scaffold for derivatives, particularly phenolic hydrazones, which exhibit a wide range of biological activities. These activities make them promising candidates for therapeutic development.

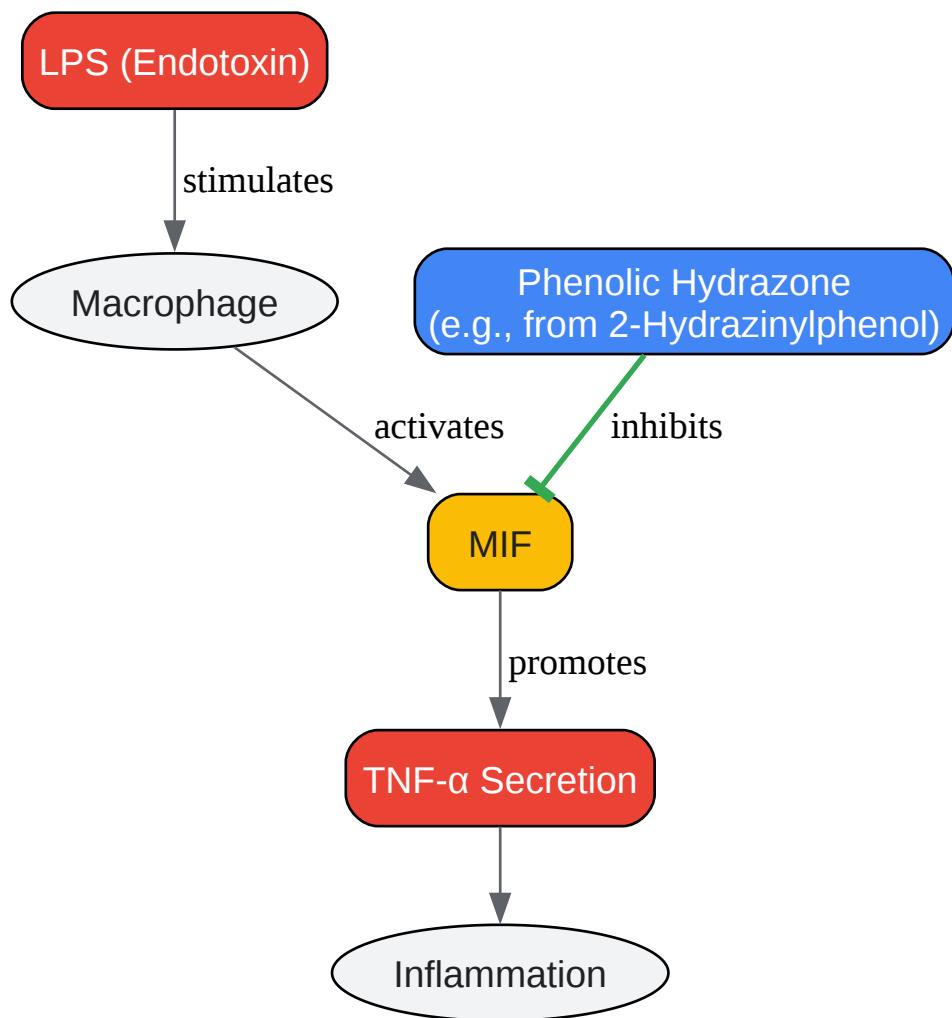
## Antimicrobial and Anticancer Properties

Hydrazone derivatives are widely studied for their potential as antimicrobial and anticancer agents.<sup>[2][4][5]</sup> The presence of the azometine (-NHN=CH-) group is crucial for these activities.<sup>[5]</sup> They have shown efficacy against various pathogens and are being investigated as precursors for novel pharmaceuticals.<sup>[2]</sup>

## Anti-inflammatory Activity via MIF Inhibition

A significant area of research involves phenolic hydrazones as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in the pathogenesis of sepsis and other inflammatory diseases.

- Mechanism of Action: Phenolic hydrazones can bind to the tautomerase active site of MIF. This inhibition blocks the biological activity of MIF, leading to a reduction in the inflammatory response.<sup>[6]</sup>
- Downstream Effects: By inhibiting MIF, these compounds can dose-dependently suppress the secretion of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) from macrophages stimulated by lipopolysaccharide (LPS).<sup>[6]</sup> This action has shown significant therapeutic potential in preclinical models of sepsis.<sup>[6]</sup>



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Caption: Inhibition of MIF signaling by phenolic hydrazones.

## Antioxidant Activity

**2-Hydrazinylphenol** and its derivatives have been noted for their antioxidant properties. They can act as free radical scavengers, which helps in reducing cellular oxidative stress.<sup>[2]</sup> This activity is a common feature of phenolic compounds and contributes to their overall therapeutic potential.

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